molecular formula C4H10ClNO B1429478 Oxetan-3-ylmethanamine hydrochloride CAS No. 1427195-22-9

Oxetan-3-ylmethanamine hydrochloride

Cat. No. B1429478
M. Wt: 123.58 g/mol
InChI Key: GDCFTYWDUIKPHB-UHFFFAOYSA-N
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Description

Oxetan-3-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 1427195-22-9 . It has a molecular weight of 123.58 and its linear formula is C4H10ClNO .


Molecular Structure Analysis

The InChI code for Oxetan-3-ylmethanamine hydrochloride is 1S/C4H9NO.ClH/c5-1-4-2-6-3-4;/h4H,1-3,5H2;1H . The InChI key is GDCFTYWDUIKPHB-UHFFFAOYSA-N .

Scientific Research Applications

Enhancing Solubility and Metabolic Stability

Oxetan-3-ylmethanamine hydrochloride has been noted for its role in enhancing the aqueous solubility and metabolic stability of compounds in drug discovery. For example, its incorporation in place of common functionalities like gem-dimethyl or carbonyl groups can significantly alter solubility, lipophilicity, and metabolic degradation rates. This modification often results in increased solubility (by up to 4000 times in some cases) and decreased metabolic degradation, making it a valuable component in the development of more effective pharmaceutical agents (Wuitschik et al., 2010).

Utilization in Preclinical Tests

The compound has shown efficacy in preclinical tests related to clinical applications like emesis and depression. It serves as an antagonist with a long-lasting effect, which is crucial for therapeutic applications (Harrison et al., 2001).

Synthesis and Drug Discovery

Oxetan-3-ylmethanamine hydrochloride plays a significant role in the synthesis of various compounds used in drug discovery. Techniques like the Minisci reaction have been employed to introduce oxetane groups into heteroaromatic systems, which are prominent in the pharmaceutical industry. This method has been used to modify compounds like gefitinib (an EGFR inhibitor) and hydroquinine (an antimalarial drug), indicating its broad utility in modifying and enhancing existing pharmaceutical compounds (Duncton et al., 2009).

Metabolic Studies

There has been interest in understanding how oxetane-containing compounds are metabolized. Studies have shown that oxetane moieties are hydrolyzed by human microsomal epoxide hydrolase, which is an important pathway in drug metabolism. This knowledge helps in predicting the pharmacokinetics of oxetane-containing drugs and can be used to develop drugs with desired metabolic profiles (Toselli et al., 2019).

properties

IUPAC Name

oxetan-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-1-4-2-6-3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCFTYWDUIKPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetan-3-ylmethanamine hydrochloride

CAS RN

1427195-22-9
Record name 3-Oxetanemethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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